molecular formula C7H4ClNO2S B2981047 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid CAS No. 332099-03-3

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B2981047
CAS No.: 332099-03-3
M. Wt: 201.62
InChI Key: SOGNHUJSAKAIRG-UHFFFAOYSA-N
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Description

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (CAS 332099-03-3) is a heterocyclic compound serving as a versatile chemical building block in medicinal chemistry and drug discovery research. This compound is a key synthetic intermediate for developing pharmacologically active molecules, particularly thienopyrrole carboxamide derivatives . Its research value is highlighted by its role as a fragment in structural biology, where it has been used in crystallographic studies to investigate the active site and substrate pathways of Mycobacterium tuberculosis malate synthase, a potential drug target . Similar thieno[3,2-b]pyrrole carboxamides have demonstrated potent, selective, and cytocidal activity against the parasite Giardia duodenalis, showing promise as potential new treatments for the neglected disease giardiasis . Researchers can utilize this chlorinated thienopyrrole carboxylic acid for the synthesis of novel compounds and as a scaffold in fragment-based drug design. The compound has a molecular formula of C7H4ClNO2S and a molecular weight of 201.63 g/mol . It is typically supplied as a solid powder and requires storage in an inert atmosphere at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S/c8-5-2-3-1-4(7(10)11)9-6(3)12-5/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGNHUJSAKAIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C=C(S2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester in the presence of a base such as sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature . The reaction proceeds smoothly, yielding the desired product in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (C7H4ClNO2S) is a heterocyclic compound with a molecular weight of 201.63 g/mol that is used in scientific research for a variety of applications .

Scientific Research Applications

This compound serves as a building block in chemistry for synthesizing complex heterocyclic compounds and creating new synthetic methodologies. It is also studied in biology for its potential antimicrobial and anticancer properties, and in medicine as a potential therapeutic agent for various diseases. In industry, it is used to develop new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Reaction Types

This compound can undergo several chemical reactions:

  • Oxidation Oxidation can form oxidized derivatives under specific conditions.
  • Reduction Functional groups in the molecule can be modified through reduction reactions.
  • Substitution The chlorine atom can be substituted with nucleophiles to create substituted derivatives.

Comparison to Similar Compounds

This compound can be compared to thieno[2,3-b]pyrrole-2-carboxylic acid and thieno[2,3-b]pyrrole-4-carboxylic acid, which share the same core structure but lack the chlorine substitution or have the carboxylic acid group at a different position. The specific substitution pattern of this compound gives it unique chemical and biological properties.

This compound has potential biological activities, particularly as an inhibitor in biochemical pathways.

Enzyme Inhibition

The compound may act as an inhibitor of glycogen phosphorylase, which is important in glucose metabolism. Inhibition of glycogen phosphorylase may help to treat diabetes by lowering blood glucose levels and improving metabolic control in diabetic patients.

Case Studies and Research Findings

  • A study detailed the crystal structure of Mycobacterium tuberculosis malate synthase in complex with this compound. The compound acted as a fragment-based inhibitor by inducing conformational changes in the enzyme's active site, which is critical for substrate exchange during catalysis .
  • A related compound showed an IC50 value of 20 nM, showing strong inhibitory potential against malate synthase .
  • Derivatives of thieno[2,3-b]pyrrole compounds may help manage insulin resistance and other metabolic disorders. Inhibiting glycogen phosphorylase can help more effectively regulate glucose levels, presenting a therapeutic avenue for non-insulin-dependent diabetes mellitus (NIDDM).

Mechanism of Action

The mechanism of action of 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as malate synthase in Mycobacterium tuberculosis, by binding to the active site and interfering with the enzyme’s function . This inhibition can lead to the disruption of essential metabolic pathways, ultimately affecting the survival and proliferation of the target organism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Molecular Formula Core Structure Substituents/Functional Groups Key Properties/Applications References
2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid C₇H₄ClNO₂S Thieno[2,3-b]pyrrole -Cl at position 2
-COOH at position 5
High-purity synthetic intermediate; potential precursor for bioactive molecules
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ Pyrrolo[2,3-c]pyridine -Cl at position 5
-COOH at position 2
Synthesized in 71% yield; used in heterocyclic chemistry
3,4-Diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, methyl ester C₁₃H₁₃NO₄S Thieno[3,2-b]pyrrole -Acetyl, -CH₃, ester groups Exhibits antimicrobial and antioxidant activity
2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid C₈H₅NO₃S Thieno[2,3-b]pyrrole -CHO at position 2
-COOH at position 5
Predicted collision cross-section (CCS) values; unexplored bioactivity
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate C₈H₇NO₃ Furo[2,3-b]pyrrole -COOCH₃ at position 5 Oxygen analog with enhanced solubility; synthetic intermediate
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate C₁₁H₁₄N₂O₂S Thieno[2,3-b]pyrrole -NH₂, -CH₃, -COOCH₂CH₃ Amino-substituted derivative; potential medicinal applications

Key Structural and Functional Differences

Core Heterocycle Variations: Thieno[2,3-b]pyrrole (target compound) vs. pyrrolo[2,3-c]pyridine: Sulfur in the thieno ring increases electron-withdrawing effects compared to nitrogen-rich pyrrolo-pyridine, altering reactivity in electrophilic substitutions . Furo[2,3-b]pyrrole: Replacing sulfur with oxygen reduces ring aromaticity and increases polarity, impacting solubility .

Substituent Effects :

  • Chlorine (electron-withdrawing) vs. formyl (electron-withdrawing but reactive): Chlorine enhances stability, while formyl groups enable nucleophilic additions .
  • Carboxylic acid vs. ester : The -COOH group offers hydrogen-bonding capability and acidity (pKa ~3–4), whereas esters are more lipophilic and hydrolyzable .

Biological Activity: Thieno-pyrrole derivatives with acetyl/methyl groups () show antimicrobial activity, suggesting that substituent bulkiness and hydrophobicity influence bioactivity. The chloro-carboxylic acid variant lacks direct bioactivity data but may serve as a precursor for active molecules .

Biological Activity

2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H4ClNO2SC_7H_4ClNO_2S and a molecular weight of 201.63 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways.

  • IUPAC Name : this compound
  • CAS Number : 332099-03-3
  • PubChem CID : 10442820
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interaction with enzymes and its potential therapeutic applications.

Enzyme Inhibition

One of the significant areas of research involves its role as an inhibitor of glycogen phosphorylase. Glycogen phosphorylase is crucial in glucose metabolism, and its inhibition can have implications for treating conditions like diabetes. Studies have indicated that compounds similar to this compound exhibit promising inhibitory effects on this enzyme, which may lead to lower blood glucose levels and improved metabolic control in diabetic patients .

Case Studies and Research Findings

  • Interaction with Mycobacterium tuberculosis Malate Synthase :
    • A study published in the Journal of Biological Chemistry detailed the crystal structure of Mycobacterium tuberculosis malate synthase in complex with this compound. The findings suggested that this compound could act as a fragment-based inhibitor by inducing conformational changes in the enzyme's active site, which is critical for substrate exchange during catalysis .
    • The study reported an IC50 value of 20 nM for a related compound, indicating strong inhibitory potential against malate synthase .
  • Potential Applications in Diabetes Management :
    • Research has indicated that derivatives of thieno[2,3-b]pyrrole compounds may be beneficial in managing insulin resistance and other metabolic disorders. Inhibiting glycogen phosphorylase can help regulate glucose levels more effectively, presenting a therapeutic avenue for non-insulin-dependent diabetes mellitus (NIDDM) .

Data Table: Summary of Biological Activities

Activity TypeCompound/TargetReference
Glycogen Phosphorylase InhibitionThis compoundUS20020183369A1
Enzyme InteractionMycobacterium tuberculosis malate synthaseHuang et al., 2016
Potential Diabetes TreatmentGlycogen phosphorylase inhibitorsUS20020183369A1

Q & A

Q. What are the key synthetic routes and purification strategies for 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid?

  • Methodological Answer : Synthesis typically involves cyclization of precursor heterocycles, such as thiophene or pyrrole derivatives, followed by chlorination and carboxylation. For example, chlorination at the 2-position can be achieved using POCl₃ or other chlorinating agents under controlled conditions. Purification often employs high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as validated in related heterocyclic syntheses . Reverse-phase chromatography with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is recommended for isolating the carboxylic acid form.

  • Key Data :

ParameterValueSource
Molecular FormulaC₇H₄ClNO₂S
Common ImpuritiesUnreacted precursors, isomers

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation combines X-ray crystallography (for solid-state analysis) and spectroscopic techniques :
  • X-ray : The ligand-bound structure in PDB entry 5LA reveals bond angles and torsional conformations .
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and chlorine coupling patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 216.94 (calculated for C₇H₄ClNO₂S) .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets like D-amino acid oxidase (DAO)?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to DAO’s active site, leveraging the PDB 5LA framework for ligand-receptor constraints .

  • MD Simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds between the carboxylic acid group and DAO residues (e.g., Arg-283) .

  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinity (ΔG) for structure-activity relationship (SAR) studies .

    • Key Finding :
      The chloro-substituent enhances steric complementarity with DAO’s hydrophobic pocket, while the carboxylic acid mediates polar interactions .

Q. How does this compound inhibit D-amino acid oxidase, and what assays validate its pharmacological activity?

  • Methodological Answer :
  • In Vitro Assays :

  • Enzyme Inhibition : Measure IC₅₀ via fluorometric assays using D-serine as substrate. Reported IC₅₀ values for related thienopyrroles range from 0.5–5 μM .

  • Kinetic Analysis : Lineweaver-Burk plots determine inhibition modality (e.g., competitive vs. non-competitive).

  • In Vivo Models :

  • Rodent Pain Models : Evaluate analgesia in formalin-induced tonic pain assays. Dose-dependent reduction in pain response (e.g., 10–30 mg/kg, i.p.) correlates with DAO inhibition .

    • Contradiction Note :
      Some studies report off-target effects on GABA receptors; thus, counter-screening against CNS targets is critical .

Q. What are the challenges in derivatizing this compound for SAR studies?

  • Methodological Answer :
  • Functionalization : The chloro group allows for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties. However, the electron-deficient thienopyrrole core may require palladium catalysts with bulky ligands (e.g., SPhos) to prevent decomposition .

  • Carboxylic Acid Modifications : Esterification (e.g., methyl esters) improves cell permeability but requires hydrolysis assays to confirm prodrug activation .

    • Data Table :
DerivativeModification SiteBioactivity Trend
Methyl EsterCOOH → COOCH₃Increased LogP, reduced IC₅₀
Amide AnalogCOOH → CONHREnhanced target selectivity

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